The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide involves a multi-step procedure. The first step entails converting benzoic acid to benzohydrazide. Subsequently, benzohydrazide reacts with carbon disulfide in the presence of potassium hydroxide to generate 5-phenyl-1,3,4-oxadiazole-2-thiol. This thiol derivative is then reacted with 2-bromo-N-(1,3-benzodioxol-5-ylmethyl)acetamide in the presence of a base like sodium hydride to yield the final compound, N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide. []
The primary scientific application of N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide lies in its potential as an anticancer agent, specifically targeting MMP-9. [] Studies have shown promising cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines, with potency comparable to cisplatin. [] Importantly, this compound exhibited no toxicity towards NIH/3T3 mouse embryonic fibroblast cell line, suggesting its selective action against cancer cells. []
CAS No.: 32274-52-5
CAS No.: 815-91-8
CAS No.:
CAS No.: 499-94-5
CAS No.: 1331754-16-5